molecular formula C10H21NO4 B12516154 Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate

Cat. No.: B12516154
M. Wt: 219.28 g/mol
InChI Key: JAEJHKVKGYUIGQ-UHFFFAOYSA-N
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Description

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.

    Reduction: Reduction of the carbamate group can produce primary or secondary amines.

    Substitution: Substitution reactions can lead to the formation of ethers or esters, depending on the electrophile used.

Scientific Research Applications

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its dual hydroxyl groups offer additional functionalization possibilities, making it a versatile compound in various synthetic applications.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(1,5-dihydroxypentan-3-yl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(4-6-12)5-7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14)

InChI Key

JAEJHKVKGYUIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CCO

Origin of Product

United States

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